1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione
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Overview
Description
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety and a butanedione structure.
Preparation Methods
The synthesis of 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. The synthetic route often includes:
Halogenation: Introduction of the chloro and trifluoromethyl groups onto the pyridine ring.
Piperazine Formation: Coupling of the substituted pyridine with piperazine under controlled conditions.
Butanedione Addition: Finally, the piperazine derivative is reacted with butanedione to form the target compound
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds include:
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Known for its antibacterial properties.
4-Chloro-3-(trifluoromethyl)aniline: Used in various chemical syntheses.
Compared to these compounds, 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3N3O2/c1-9(22)6-12(23)20-2-4-21(5-3-20)13-11(15)7-10(8-19-13)14(16,17)18/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVXTUDTVWWMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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